Propylhexedrine

Beschreibung

Historical Trajectory of Propylhexedrine Investigation

The scientific exploration of this compound began in the mid-20th century, driven by a need for safer alternatives to existing pharmaceutical agents.

This compound was first synthesized in the 1940s smolecule.com. Its development was a direct response to the widespread abuse, psychosis, and associated fatalities linked to amphetamine-based nasal decongestants nih.govnih.govpatsnap.comhmdb.catheiacp.orgoup.comnursingcenter.com. In 1949, Smith, Kline & French introduced this compound under the brand name Benzedrex® as a nasal decongestant inhaler smolecule.com. At the time of its introduction, this compound was perceived to possess a lower potential for central nervous system stimulation and abuse compared to amphetamines smolecule.comnih.govnih.govpatsnap.com. Beyond its nasal decongestant application, this compound was also marketed in Europe as an anorectic (weight loss agent) under the name Obesin, though these oral formulations were discontinued (B1498344) around 1976 due to regulatory concerns smolecule.comnih.gov.

The development and early research into this compound involved several key milestones:

1940s: Synthesis and characterization of this compound as a cycloalkylamine smolecule.com.

1948: Dr. Glenn E. Ullyot patented this compound as a decongestant .

July 15, 1949: Market trials commenced in California .

August 4, 1949: this compound was first introduced commercially as Benzedrex® smolecule.com.

1956: Approval for use was granted in the United Kingdom .

1968: Research by Yamamura et al. utilized cyclohexylamine (B46788) derivatives, including those structurally related to this compound, to demonstrate indirect sympathomimetic effects through norepinephrine (B1679862) release smolecule.com.

1970s-1980s: Literature began to emerge detailing the psychoactive potential and instances of this compound abuse, including case reports of psychosis nih.govnih.govpatsnap.com.

1976: Oral formulations for weight loss were discontinued due to regulatory concerns smolecule.comnih.gov.

1980s: The compound was reviewed by the WHO Expert Committee on Drug Dependence due to concerns about its abuse potential and its use as a precursor in the synthesis of other substances nih.govpatsnap.compharmacompass.com.

2021: The U.S. Food and Drug Administration (FDA) issued warnings regarding the risks associated with this compound misuse smolecule.com.

2023: The amount of this compound in Benzedrex inhalers was reduced from 250 mg to 175 mg by the manufacturer, B. F. Ascher & Co. .

This compound has served as a valuable model compound in various scientific research areas. Its role in adrenergic receptor studies facilitated investigations into the mechanisms of vasoconstriction smolecule.com. Furthermore, its structural resemblance to methamphetamine allowed for comparative studies examining neurotransmitter release kinetics smolecule.com. Researchers also utilized its unique cyclohexane (B81311) ring to explore structure-activity relationships (SAR) within the class of sympathomimetic agents smolecule.com. Studies have also investigated its effects on neurotransmitter release and reuptake to enhance the understanding of central nervous system (CNS) functioning smolecule.com.

Scope and Significance in Preclinical Studies

This compound's pharmacological profile and mechanism of action have been subjects of interest in preclinical research, shedding light on its effects at a molecular and physiological level.

Mechanism of Action: this compound exerts its primary effects through two main mechanisms: adrenergic agonism and monoamine release. At therapeutic doses, it functions as an alpha-adrenergic agonist, stimulating alpha-adrenergic receptors to induce vasoconstriction in nasal tissues. This action constricts blood vessels in the nasal passages, reducing swelling and alleviating congestion smolecule.comwikipedia.orgtheiacp.orgnursingcenter.compharmacompass.comresearchgate.net. When used at higher, non-therapeutic doses, this compound acts as a norepinephrine-dopamine releasing agent (NDRA) smolecule.comwikipedia.orgnih.govnih.govpatsnap.comtheiacp.orgnursingcenter.comresearchgate.netdrugbank.compatsnap.com. It achieves this by causing the norepinephrine, dopamine (B1211576), and serotonin (B10506) transporters to reverse their direction of flow, leading to the release of these neurotransmitters from storage vesicles into the cytoplasm and subsequently into the synapse smolecule.comwikipedia.orgnih.govhmdb.cadrugbank.compatsnap.com. Additionally, this compound antagonizes the action of VMAT2 (Vesicular Monoamine Transporter 2), which further amplifies the release of monoamines smolecule.comwikipedia.orgnih.govhmdb.cadrugbank.com. These actions collectively contribute to its sympathomimetic properties, mimicking the effects of epinephrine (B1671497) and norepinephrine, and are similar to those of amphetamines, although this compound is generally considered less potent wikipedia.orgnih.govpatsnap.comtheiacp.orgnursingcenter.comresearchgate.netdrugbank.compatsnap.com.

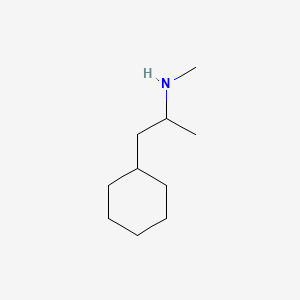

Structure-Activity Relationships (SAR): The chemical structure of this compound is key to understanding its activity. As a structural analog of methamphetamine, the replacement of the aromatic phenyl ring with an alicyclic cyclohexane ring is a significant difference that influences its pharmacological profile smolecule.comwikipedia.org. SAR studies have highlighted the importance of this cyclohexane ring, noting that it contributes to reduced CNS penetration compared to a phenyl group smolecule.com. The N-methyl substitution on the amine group is associated with enhanced alpha-adrenergic selectivity smolecule.com. Furthermore, chirality plays a role, with research indicating that the R-configuration is critical for receptor binding smolecule.com. This compound is a chiral compound, existing as a racemic mixture, and the (S)-isomer is believed to be the more biologically active form wikipedia.org.

Preclinical Significance and Pharmacokinetics: this compound has been employed as a model compound in research investigating adrenergic receptor function and vasoconstriction mechanisms smolecule.com. Its structural similarity to other stimulants has also made it useful for comparative studies on neurotransmitter release kinetics smolecule.com. Preclinical studies have provided insights into its pharmacokinetic profile, with an elimination half-life reported as approximately 4 ± 1.5 hours wikipedia.org. In animal models, maximum central nervous system concentration has been observed to parallel plasma concentrations, with a brain-to-plasma ratio of 10:1 researchgate.net. Hepatic metabolism involves processes such as N-demethylation and C-oxidation . Comparative pharmacology studies have indicated that this compound's intrinsic efficacy for increasing blood pressure is lower than that of related compounds like DMAA, but this is partly offset by its oral absorption characteristics cabidigitallibrary.org.

Compound Name Table:

this compound

Methamphetamine

Amphetamine

Norepinephrine

Dopamine

Serotonin

Epinephrine

Cyclohexylamine

Methylhexanamine

Tuaminoheptane

1,3-Dimethylamylamine (DMAA)

Pseudoephedrine

Naltrexone

Propranolol

VMAT2 (Vesicular Monoamine Transporter 2)

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-cyclohexyl-N-methylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N/c1-9(11-2)8-10-6-4-3-5-7-10/h9-11H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCRIVQIOJSSCQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1CCCCC1)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1007-33-6 (hydrochloride) | |

| Record name | Propylhexedrine [USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000101406 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1023526 | |

| Record name | (+/-) Propylhexedrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Propylhexedrine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015659 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

101-40-6, 3595-11-7 | |

| Record name | Propylhexedrine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101-40-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propylhexedrine [USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000101406 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propylhexedrine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06714 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Propylhexedrine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32410 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (+/-) Propylhexedrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propylhexedrine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.674 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,α-dimethylcyclohexaneethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.673 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPYLHEXEDRINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LQU92IU8LL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Propylhexedrine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015659 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Methodologies for Propylhexedrine

Stereoselective Synthesis of Propylhexedrine Enantiomers

Enantiopure Levothis compound (B10762870) Synthesis

This compound is a chiral compound, existing as two enantiomers: (S)-propylhexedrine (levothis compound) and (R)-propylhexedrine (dextrothis compound). Levothis compound is recognized as the more biologically active isomer wikipedia.orgpsychonautwiki.org. The synthesis of enantiopure levothis compound can be achieved through two primary strategies:

Resolution of Racemic this compound: Racemic this compound can be resolved into its constituent enantiomers by forming diastereomeric salts with chiral acids, such as L-tartaric acid, followed by separation and liberation of the desired enantiomer .

Asymmetric Synthesis: Direct asymmetric synthesis offers a more streamlined approach. This method involves employing chiral catalysts, such as BINAP-Ru complexes, in the hydrogenation process, which can directly yield enantiomerically enriched this compound, achieving up to 90% enantiomeric excess (ee) .

Role of Intermediate Aziridine (B145994) Derivatives

A significant pathway for the enantioselective synthesis of levothis compound involves the use of intermediate aziridine derivatives. This approach typically begins with the Wenker synthesis, a method that constructs the relevant aziridine ring structure. Subsequent catalytic hydrogenation of this aziridine intermediate leads to the formation of enantiopure levothis compound wikipedia.orghandwiki.org. Aziridines, which are three-membered heterocyclic rings containing a nitrogen atom, serve as reactive intermediates in various synthetic organic chemistry applications, capable of undergoing ring-opening reactions with nucleophiles to form functionalized amines nih.govrsc.orgbaranlab.org. While not directly detailed for this compound, their role as reactive intermediates in constructing chiral amine structures is well-established researchgate.net.

Related Precursor Compounds in Synthesis

The synthesis of this compound relies on specific precursor compounds and reagents. The primary routes identified include:

Catalytic Hydrogenation of Methamphetamine: This is a widely used method where methamphetamine undergoes hydrogenation, saturating its aromatic phenyl ring to form the cyclohexyl group characteristic of this compound. This process typically utilizes catalysts like Adams' catalyst (platinum oxide) or palladium on carbon (Pd/C) under hydrogen pressure wikipedia.orgsmolecule.comgpatindia.com.

Reductive Amination of Cyclohexylacetone (B95054): this compound can also be synthesized from cyclohexylacetone through the reductive amination of an intermediary imine. This reaction is often carried out over an aluminum-mercury amalgam in the presence of a hydrogen source wikipedia.orgsmolecule.com.

Other compounds and reagents that play a role in the broader context of amine synthesis or are structurally related include:

Cyclohexylacetone: A direct precursor used in reductive amination wikipedia.orgsmolecule.com.

Methamphetamine: A key precursor for producing racemic this compound via hydrogenation wikipedia.orgsmolecule.comgpatindia.com.

Ephedrine (B3423809) and Pseudoephedrine: These compounds are known precursors for methamphetamine synthesis, and their synthetic pathways can involve aziridine intermediates researchgate.net.

Chiral Acids (e.g., L-tartaric acid): Used for the resolution of racemic mixtures into enantiomers .

Chiral Ligands (e.g., BINAP-Ru complexes): Employed in asymmetric hydrogenation for direct enantioselective synthesis .

Benzyl Halides (e.g., Benzyl Chloride): Reactants used in the benzylation of amines like methamphetamine or this compound, often in processes involving excess amine to neutralize by-product hydrogen halide google.comgoogle.com.

Piperidine and Piperonal: These are chemicals commonly used in organic synthesis and pharmaceutical industries, though their direct role as precursors for this compound is not explicitly detailed in the primary synthetic routes discussed incb.orgincb.orgincb.org.

Compound List

this compound

Levothis compound

Dextrothis compound

Methamphetamine

Cyclohexylacetone

Aziridine

L-tartaric acid

BINAP-Ru complexes

Benzyl halide

Benzyl chloride

Ephedrine

Pseudoephedrine

L-serine

Phenethylamine

Northis compound

Piperidine

Piperonal

Potassium permanganate (B83412)

Molecular Structure and Structure Activity Relationships of Propylhexedrine

The pharmacological actions of propylhexedrine are intrinsically linked to its unique molecular architecture. Understanding its core structural features and the nuances of its stereochemistry is fundamental to comprehending its interaction with biological systems.

Core Structural Features and Chirality

This compound, chemically known as (±)-1-cyclohexyl-N-methylpropan-2-amine, possesses a characteristic structure that distinguishes it from its more widely known phenylamine counterparts. The molecule is built upon a cyclohexane (B81311) ring, a saturated six-carbon alicyclic system, which is a key departure from the aromatic phenyl ring found in compounds like methamphetamine. wikipedia.org Attached to this cyclohexane ring is a propyl-amine side chain, specifically a 2-aminopropane group with a methyl substituent on the nitrogen atom, forming a secondary amine moiety.

This combination of a bulky, non-aromatic cyclohexane ring and a flexible amine-containing side chain dictates its physicochemical properties and its interaction with biological targets. The presence of a chiral center at the alpha-carbon of the propyl side chain gives rise to stereoisomerism.

Isomeric Forms and Biological Activity (S- and R-Propylhexedrine)

This compound exists as a racemic mixture of two stereoisomers, or enantiomers: (S)-(+)-propylhexedrine (also known as levothis compound) and (R)-(-)-propylhexedrine (also known as dextrothis compound). wikipedia.org These isomers are non-superimposable mirror images of each other and exhibit different biological activities.

Table 1: Isomeric Forms of this compound

| Isomer | Common Name | Biological Activity |

|---|---|---|

| (S)-(+)-propylhexedrine | Levothis compound (B10762870) | More biologically active isomer wikipedia.org |

| (R)-(-)-propylhexedrine | Dextrothis compound | Less biologically active isomer wikipedia.org |

Ligand-Receptor Interaction Dynamics

The physiological effects of this compound are mediated through its interaction with various receptors and transporters within the central and peripheral nervous systems. At therapeutic doses, it primarily functions as an adrenergic agonist, leading to vasoconstriction in the nasal passages. wikipedia.org At higher concentrations, it acts as a norepinephrine-dopamine releasing agent (NDRA). wikipedia.org This action is achieved by binding to and reversing the direction of monoamine transporters, leading to an increased concentration of these neurotransmitters in the synaptic cleft. psychonautwiki.org Additionally, this compound is known to be an agonist of the trace amine-associated receptor 1 (TAAR1) and an inhibitor of the vesicular monoamine transporter 2 (VMAT2), further contributing to the elevation of synaptic monoamine levels. psychonautwiki.org

Influence of Alkyl Substituents on Receptor Selectivity

Generally, for d-N-alkylated amphetamines, an increase in the length of the N-alkyl chain beyond an ethyl group tends to decrease potency. For instance, d-N-propylamphetamine and d-N-butylamphetamine are less potent than d-amphetamine and d-N-methylamphetamine. This suggests that the size and lipophilicity of the N-alkyl group can significantly impact the binding affinity and efficacy at dopamine (B1211576) and norepinephrine (B1679862) transporters. It is plausible that a similar trend would be observed with this compound analogs, where alterations to the N-methyl group could modulate its receptor selectivity profile.

Structural Analogs and Comparative Receptor Affinities

The most direct structural analog of this compound is methamphetamine. The key difference lies in the substitution of methamphetamine's aromatic phenyl ring with a saturated cyclohexane ring in this compound. researchgate.net This seemingly minor change has profound implications for their pharmacological profiles.

While both compounds act as releasing agents for dopamine and norepinephrine, this compound is reported to have a greater efficacy in producing peripheral adrenergic stimulation compared to its effects on the central nervous system. researchgate.neterrxpodcast.com Some reports suggest it has approximately one-twelfth the CNS stimulant effect of amphetamines. errxpodcast.com This difference is attributed to the cyclohexane ring, which alters the molecule's lipophilicity and its ability to cross the blood-brain barrier, as well as its affinity for various transporter proteins.

Other related alkylamines, such as cyclopentamine (B94703) and methylhexanamine, also share a similar mechanism of action as norepinephrine-dopamine releasing agents. wikipedia.org Comparative studies on the receptor affinities of these compounds would be necessary to fully elucidate the specific contributions of the different cycloalkane and alkyl chain structures to their pharmacological activity.

Table 2: Comparative Structural Features of this compound and Related Compounds

| Compound | Core Ring Structure | Amine Moiety | Primary Mechanism of Action |

|---|---|---|---|

| This compound | Cyclohexane | Secondary (N-methyl) | Norepinephrine-Dopamine Releasing Agent wikipedia.org |

| Methamphetamine | Phenyl | Secondary (N-methyl) | Norepinephrine-Dopamine Releasing Agent |

| Cyclopentamine | Cyclopentane | Primary | Adrenergic Agonist |

| Methylhexanamine | Aliphatic | Primary | Adrenergic Agonist |

Pharmacological Profile of Propylhexedrine: Preclinical Investigations

Mechanism of Action at the Molecular and Cellular Level

Propylhexedrine's pharmacological effects are primarily mediated through its interactions with key components of monoaminergic neurotransmission and adrenergic signaling pathways.

Modulation of Monoamine Neurotransmitter Systems

This compound, like other monoamine releasing agents (MRAs), significantly influences the levels of neurotransmitters such as norepinephrine (B1679862), dopamine (B1211576), and serotonin (B10506) within the synaptic cleft. These actions are primarily achieved through direct interaction with monoamine transporters and vesicular storage mechanisms.

Preclinical investigations indicate that this compound functions as a substrate for plasma membrane-associated monoamine transporters (MATs), specifically the norepinephrine transporter (NET) and the dopamine transporter (DAT) wikipedia.org. Upon entering the presynaptic neuron via these transporters, this compound promotes the efflux of norepinephrine and dopamine into the synaptic space. This mechanism involves reversing the normal direction of transporter function, leading to an increase in extracellular concentrations of these catecholamines wikipedia.org. While specific quantitative data detailing the precise percentages of norepinephrine and dopamine release induced by this compound in preclinical models were not available in the provided search results, the general mechanism of transporter-mediated efflux is a well-established pathway for monoamine releasing agents wikipedia.org.

| Neurotransmitter | Transporter Interaction | Mechanism | Effect on Synaptic Levels |

| Norepinephrine | NET | Transporter Substrate/Efflux | Increased Extracellular Levels |

| Dopamine | DAT | Transporter Substrate/Efflux | Increased Extracellular Levels |

This compound also modulates serotonergic neurotransmission by interacting with the serotonin transporter (SERT) wikipedia.org. Similar to its action on DAT and NET, this compound acts as a substrate for SERT, inducing a reversal of its normal reuptake function. This reversal leads to the efflux of cytoplasmic serotonin into the synaptic cleft, thereby increasing extracellular serotonin concentrations and influencing serotonergic signaling wikipedia.org. The precise extent of SERT reversal by this compound, as determined by specific preclinical assays, was not detailed in the provided search results, but this mechanism is characteristic of MRAs wikipedia.org.

| Neurotransmitter | Transporter Interaction | Mechanism | Effect on Synaptic Levels |

| Serotonin | SERT | Transporter Reversal/Efflux | Increased Extracellular Levels |

Adrenergic Receptor Agonism

The interaction of this compound with adrenergic receptors, particularly alpha-adrenergic subtypes, is a key aspect of its sympathomimetic profile.

Preclinical studies specifically detailing the affinity and efficacy of this compound at alpha-adrenergic receptor subtypes (e.g., α1, α2) were not extensively found within the provided search results. While compounds with similar structures often exhibit alpha-adrenergic activity, direct experimental data characterizing this compound as an agonist or antagonist at these receptors was not available. Further research would be needed to elucidate the specific nature and potency of this compound's interactions with the alpha-adrenergic system.

| Receptor Type | This compound Interaction | Preclinical Data Availability |

| Alpha-1 Adrenergic | Not specified | Limited/Not found |

| Alpha-2 Adrenergic | Not specified | Limited/Not found |

Vesicular Monoamine Transporter 2 (VMAT2) is critical for the packaging of monoamine neurotransmitters into synaptic vesicles, thereby regulating their storage and release. Many monoamine releasing agents (MRAs) are known to interact with VMAT2, often by inhibiting its function or causing its reversal, which can lead to an accumulation of monoamines in the cytoplasm that are subsequently released into the synapse wikipedia.orgwikipedia.org. However, specific preclinical data characterizing this compound as a VMAT2 antagonist was not found in the provided search results. While VMAT2 interaction is a common feature among MRAs, the precise mechanism and extent of this compound's engagement with VMAT2 require more detailed investigation.

| Target Protein | This compound Interaction | Mechanism of Action (General MRA) | Preclinical Data Availability (this compound) |

| VMAT2 | Not specified | Inhibition/Reversal | Limited/Not found |

Preclinical Pharmacodynamic Assessments

This compound is a synthetic stimulant structurally related to phenylethylamines, distinguished by a cyclohexyl group instead of an aromatic phenyl ring. wikipedia.orgresearchgate.net Its mechanism of action involves the modulation of monoamine neurotransmitters, primarily norepinephrine and dopamine, in both the central and peripheral nervous systems. drugbank.compatsnap.comnih.govpharmacompass.com While therapeutically used as a nasal decongestant through alpha-adrenergic agonism leading to vasoconstriction, higher doses reveal its capacity to act as a norepinephrine-dopamine releasing agent (NDRA). wikipedia.orgnih.govpharmacompass.comnih.gov

In Vitro Studies of Cellular Responses

In vitro investigations into this compound's cellular mechanisms reveal its interaction with key neurotransmitter transporters and enzymes. This compound causes the norepinephrine, dopamine, and serotonin (5HT) transporters to reverse their direction of flow, leading to the release of these neurotransmitters from vesicles into the cytoplasm and subsequently into the synapse. drugbank.comnih.govpharmacompass.comnih.govhmdb.ca Furthermore, it antagonizes the action of Vesicular Monoamine Transporter 2 (VMAT2), which also contributes to an increased release of neurotransmitters. nih.govhmdb.ca

Specific studies on DL-Propylhexedrine hydrochloride have demonstrated its activity as a lipase (B570770) inhibitor in vitro. It binds to the enzyme's active site, impeding substrate access and potentially altering enzyme conformation by binding to calcium ions within the active site, thereby reducing enzyme activity. This compound has also been shown to inhibit fatty acid binding to cevimeline (B1668456) hydrochloride and to affect receptor activity and binding in vitro. biosynth.com

Table 1: In Vitro Cellular Mechanisms of this compound

| Target/Process | Observed Effect | Reference |

| Norepinephrine Transporter | Reversal of flow, leading to neurotransmitter release. | drugbank.comnih.govpharmacompass.comnih.govhmdb.ca |

| Dopamine Transporter | Reversal of flow, leading to neurotransmitter release. | drugbank.comnih.govpharmacompass.comnih.govhmdb.ca |

| Serotonin (5HT) Transporter | Reversal of flow, leading to neurotransmitter release. | drugbank.comnih.govpharmacompass.comnih.govhmdb.ca |

| VMAT2 | Antagonism, leading to increased neurotransmitter release. | nih.govhmdb.ca |

| Lipase Enzyme | Inhibition of fatty acid binding; binding to calcium ions in the active site, potentially altering conformation and reducing activity. | biosynth.com |

| Receptor Activity | Inhibition of receptor activity and binding in vitro (specifically noted for DL-Propylhexedrine hydrochloride). | biosynth.com |

Animal Model Observations of Physiological Effects (e.g., Vasoconstriction)

In preclinical animal models, this compound elicits physiological responses consistent with its sympathomimetic properties. Its primary role as a nasal decongestant is mediated by alpha-adrenergic stimulation, which results in localized vasoconstriction of the nasal mucosa, reducing swelling and improving airflow. pharmacompass.comnih.gov This peripheral effect extends to a broader impact on the nervous system, where increased norepinephrine levels contribute to vasoconstriction and elevated blood pressure. patsnap.com

Intravenous administration studies in rats (Maurine) have indicated a significant concentration of this compound in the central nervous system (CNS), with maximum concentrations in the CNS paralleling plasma concentrations at a brain:plasma ratio of approximately 10:1. researchgate.netnih.gov Furthermore, metabolic studies in animal models have identified that this compound can be metabolized into 3-methoxy-4,5-methylene dioxyamphetamine, a compound possessing sympathomimetic, hallucinogenic, and euphoric properties. nih.gov

Table 2: Physiological Effects and Pharmacokinetic Observations in Animal Models

| Observation | Finding | Reference |

| Nasal Mucosa Vasoconstriction | Alpha-adrenergic stimulation leads to localized vasoconstriction, reducing mucosal swelling. | pharmacompass.comnih.gov |

| Peripheral Vasoconstriction | Increased norepinephrine impacts the peripheral nervous system, causing vasoconstriction and elevated blood pressure. | patsnap.com |

| CNS Concentration (Rat IV trials) | Maximum CNS concentration paralleled plasma concentrations with a brain:plasma ratio of approximately 10:1. | researchgate.netnih.gov |

| Metabolite Formation | In animal models, metabolized to 3-methoxy-4,5-methylene dioxyamphetamine, a sympathomimetic with hallucinogenic and euphoric effects. | nih.gov |

Comparative Central Nervous System Stimulation in Preclinical Models

This compound functions as a norepinephrine and dopamine releaser within the central nervous system, contributing to its stimulant effects. drugbank.comnih.govpharmacompass.com These effects are comparable to the physiological and psychological responses associated with an epinephrine-induced "fight-or-flight" response, including increased heart rate and blood pressure. drugbank.comnih.govpharmacompass.com Preclinical research suggests that this compound's central stimulant action is likely mediated by the release of catecholamines from extragranular pools, a mechanism shared with other stimulants like amphetamine. journals.co.za

Comparatively, this compound is considered a central nervous system stimulant with a lower abuse potential and is less preferred by stimulant abusers when contrasted with substances such as amphetamine, methylphenidate, and phenmetrazine. nih.gov Some preclinical assessments suggest that this compound exhibits approximately one-twelfth of the CNS stimulant effect and one-eighth of the vasopressor effects observed with amphetamines. researchgate.netnih.gov The laevorotary isomer of this compound has been identified as the primary releaser of norepinephrine and dopamine in the CNS. nih.gov Additionally, its central penetration is thought to be limited by factors such as poor bioavailability and the action of P-glycoproteins, which actively transport the drug out of the CNS. nih.gov

Table 3: Comparative CNS Stimulant Properties (Preclinical)

| Stimulant Property | This compound vs. Amphetamine | Reference |

| CNS Stimulant Effect | ~1/12th the effect | researchgate.netnih.gov |

| Vasopressor Effect | ~1/8th the effect | researchgate.netnih.gov |

| Abuse Potential Preference | Lower preference | nih.gov |

| Primary CNS Releaser | Laevorotary isomer | nih.gov |

Compound List:

this compound

Amphetamine

Methylphenidate

Phenmetrazine

Norepinephrine

Dopamine

Serotonin (5HT)

3-methoxy-4,5-methylene dioxyamphetamine

Cevelimine hydrochloride

5-hydroxytryptamine (5-HT)

Pharmacokinetics of Propylhexedrine: in Vitro and Animal Studies

Absorption and Distribution in Preclinical Models

The absorption and distribution characteristics of propylhexedrine in preclinical models provide insight into its systemic availability and tissue localization following administration.

Rate and Extent of Absorption in Animal Models

Studies in animal models have investigated the oral bioavailability of this compound. In mice, after intravenous (i.v.) and oral administration of barbexaclone (B1667745) (a salt containing this compound), the bioavailability of this compound was determined to be approximately 0.37 nih.govresearchgate.net. This value, representing the ratio of the area under the plasma concentration-time curve (AUC) after oral administration to that after i.v. administration, indicates that a significant portion of an orally administered dose may not be absorbed or may undergo extensive first-pass metabolism. While intranasal administration in humans shows rapid absorption with effects within minutes , preclinical oral bioavailability data suggest a more limited systemic absorption nih.govresearchgate.net.

Table 5.1.1: Oral Bioavailability of this compound in Mice

| Route of Administration | Bioavailability (AUC oral/AUC i.v.) | Reference |

| Oral (via barbexaclone) | 0.37 | nih.govresearchgate.net |

Tissue Distribution Patterns

Following administration in animal models, this compound exhibits varied tissue accumulation. Studies in mice have indicated rapid penetration into tissues. High but unequal tissue accumulation was observed, with the lung and kidney showing the greatest accumulation. The liver and brain demonstrated intermediate levels of accumulation, while the spleen, heart, and skeletal muscle exhibited lower concentrations nih.govresearchgate.net. This differential distribution suggests that this compound may interact with specific tissues or have varying affinities for cellular uptake mechanisms.

Table 5.1.2: Relative Tissue Accumulation of this compound in Mice

| Tissue | Relative Accumulation |

| Lung | High |

| Kidney | High |

| Liver | Moderate |

| Brain | Moderate |

| Spleen | Low |

| Heart | Low |

| Skeletal Muscle | Lowest |

Note: Accumulation levels are based on comparative observations in preclinical studies nih.govresearchgate.net.

Blood-Brain Barrier Permeability Studies

This compound demonstrates a notable ability to cross the blood-brain barrier (BBB). Preclinical studies have reported that this compound penetrates the BBB rapidly nih.govresearchgate.net. In vitro assessments have also provided quantitative data, with a reported BBB permeability value of 0.9829 drugbank.com. This rapid and significant BBB penetration is consistent with its classification as a sympathomimetic agent that can affect the central nervous system.

Table 5.1.3: Blood-Brain Barrier Permeability of this compound

| Model/Study Type | Permeability Metric | Value | Reference |

| Animal Studies | BBB Penetration | Rapid | nih.govresearchgate.net |

| In vitro/Predictive | BBB Permeability | 0.9829 | drugbank.com |

Metabolic Pathways and Metabolite Characterization

This compound undergoes biotransformation primarily in the liver, yielding several identifiable metabolites. These metabolic processes are crucial for its elimination from the body.

Hepatic Metabolism and Enzymatic Processes

This compound is subject to hepatic metabolism, a common route for xenobiotic detoxification and elimination ramauniversity.ac.inmedscape.com. The primary enzymatic processes identified include N-demethylation and C-oxidation ramauniversity.ac.inwikipedia.org. Other metabolic transformations observed or proposed include N-oxidation, dehydrogenation, and hydrolysis wikipedia.org. These reactions are typically mediated by cytochrome P450 enzymes in the liver, although other extrahepatic tissues like the nasal mucosa can also contribute to its metabolism, for instance, through demethylation annualreviews.org.

Identification of Key Metabolites

Through various metabolic pathways, this compound is converted into several metabolites. Key identified metabolites include:

Northis compound: Formed via N-demethylation ramauniversity.ac.inmedscape.comwikipedia.org.

Cyclohexylacetoxime: Identified as a metabolite ramauniversity.ac.inmedscape.comwikipedia.orgnucleos.comnih.gov.

cis-4-hydroxythis compound: A hydroxylated metabolite ramauniversity.ac.inmedscape.comwikipedia.orgnucleos.comnih.gov.

trans-4-hydroxythis compound: The stereoisomer of the above hydroxylated metabolite ramauniversity.ac.inmedscape.comwikipedia.orgnucleos.comnih.gov.

Cyclohexylacetone (B95054): Identified as an oxidation product .

The identification of these metabolites in vivo (in humans) and in vitro (in species like guinea pigs and rabbits) has been a focus of specific research efforts nih.gov.

Table 5.2.2: Identified Metabolites of this compound

| Metabolite | Primary Metabolic Pathway(s) Involved | References |

| Northis compound | N-demethylation | ramauniversity.ac.inmedscape.comwikipedia.org |

| Cyclohexylacetoxime | Various | ramauniversity.ac.inmedscape.comwikipedia.orgnucleos.comnih.gov |

| cis-4-hydroxythis compound | C-oxidation | ramauniversity.ac.inmedscape.comwikipedia.orgnucleos.comnih.gov |

| trans-4-hydroxythis compound | C-oxidation | ramauniversity.ac.inmedscape.comwikipedia.orgnucleos.comnih.gov |

| Cyclohexylacetone | C-oxidation |

In Vitro Metabolic Stability and Enzyme Contributions (e.g., CYP2D6/3A4)

This compound undergoes hepatic metabolism, a process critical for its elimination from the body. Research indicates that this metabolism involves pathways such as N-demethylation and C-oxidation medscape.com. While specific, quantitative in vitro studies detailing the precise contribution of individual cytochrome P450 (CYP) enzymes like CYP2D6 and CYP3A4 to this compound's metabolism are not extensively documented in the provided literature, these enzymes are generally recognized as key players in the metabolism of many xenobiotics, including amine-containing compounds nih.govdrugbank.comnih.gov21stcenturypathology.com. Therefore, they are considered relevant targets for investigation when evaluating this compound's metabolic fate and potential drug-drug interactions.

Identified metabolites of this compound include northis compound, cyclohexylacetoxine, and 4-hydroxythis compound medscape.com. In vitro studies have also been conducted using preclinical species such as guinea pigs and rabbits to identify major metabolites, suggesting a basis for understanding species-specific metabolic profiles nih.gov.

Table 1: Identified Metabolites and Potential Metabolic Pathways of this compound

| Metabolic Pathway | Identified Metabolite(s) | Implied Enzyme Involvement (General Relevance) | Species/System Studied | Citation |

| N-demethylation | Northis compound | CYP2D6, CYP3A4 | Human (implied), In vitro | , medscape.com |

| C-oxidation | 4-hydroxythis compound | CYP2D6, CYP3A4 | Human (implied), In vitro | , medscape.com |

| Not Specified | Cyclohexylacetoxine | Not specified | Human (implied) | medscape.com |

Excretion Routes in Preclinical Species

The primary route of excretion for this compound and its metabolites is through the urine medscape.com. Studies have investigated the identification of this compound's major metabolites in vivo in humans and in vitro in preclinical species like guinea pigs and rabbits nih.gov. Furthermore, pharmacokinetic studies in mice have examined tissue distribution, noting significant accumulation in organs such as the lungs and kidneys, followed by the liver and brain nih.gov. While these studies confirm the presence of this compound and its metabolites in various biological compartments, detailed quantitative data on the specific excretion percentages via urine or other routes (e.g., feces) in distinct preclinical species are not comprehensively detailed in the available literature.

Table 2: Excretion Information for this compound

| Species | Primary Excretion Route | Major Excreted Forms | Quantitative Data (Percentage) | Citation |

| Human (implied) | Urine | Unchanged drug, metabolites | Not specified | , medscape.com |

| Mouse | Not specified | Not specified | Not specified | nih.gov |

| Guinea Pig | Not specified | Metabolites | Not specified | nih.gov |

| Rabbit | Not specified | Metabolites | Not specified | nih.gov |

List of Compounds Mentioned:

4-hydroxythis compound

Cyclohexylacetoxine

CYP2D6

CYP3A4

Northis compound

this compound

Analytical Methodologies for Propylhexedrine Research

Chromatographic Techniques

Chromatographic techniques are fundamental to the separation, identification, and quantification of propylhexedrine in various samples. These methods leverage the differential distribution of the analyte between a stationary phase and a mobile phase to achieve separation from other components within a mixture. The choice of technique depends on the sample matrix, the required sensitivity, and the analytical objective.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used technique for the analysis of volatile and thermally stable compounds like this compound. In GC-MS, the analyte is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column. nih.gov The separated components then enter a mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, providing a unique spectral "fingerprint" for definitive identification.

For compounds like this compound, which are structurally related to amphetamines, GC-MS analysis often requires a derivatization step to improve chromatographic behavior. nih.gov Without derivatization, primary and secondary amines can exhibit poor peak shape and tailing on common non-polar GC columns, leading to reduced sensitivity and inaccurate quantification.

Derivatization is a chemical modification process used to convert an analyte into a product with improved analytical properties. For GC-MS analysis of this compound, the primary goals of derivatization are to increase volatility, enhance thermal stability, and improve mass spectral characteristics for better selectivity. chromastore.com.br This is typically achieved by acylating the secondary amine group.

Fluorinated anhydrides are among the most common derivatizing agents for amphetamine-type compounds. nih.gov Reagents such as Heptafluorobutyric Anhydride (HFBA), Pentafluoropropionic Anhydride (PFPA), and Trifluoroacetic Anhydride (TFAA) react with the amine group of this compound to form fluoroacyl derivatives. nih.govjfda-online.com These derivatives are more volatile and produce characteristic mass spectra, often with high-mass fragments that are useful for selective ion monitoring (SIM), a technique that enhances sensitivity by monitoring only a few specific ions. nih.gov The introduction of fluorine atoms also enhances detectivity, particularly with negative chemical ionization (NCI) mass spectrometry. jfda-online.com The choice of reagent can influence the extent of derivatization and potentially lead to side reactions, such as the interconversion of diastereoisomers in related compounds, which must be carefully evaluated during method development. nih.gov

Table 1: Common Acylation Reagents for GC-MS Derivatization

| Derivatizing Agent | Abbreviation | Properties of Derivative | Key Advantages |

|---|---|---|---|

| Heptafluorobutyric Anhydride | HFBA | Fluoroacyl amide | Increases volatility and improves mass spectral characteristics. nih.govchromastore.com.br |

| Pentafluoropropionic Anhydride | PFPA | Fluoroacyl amide | Enhances chromatographic efficiency and produces stable derivatives. nih.govjfda-online.com |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, LC-HRMS/MS)

Liquid chromatography-mass spectrometry (LC-MS) and its more advanced tandem mass spectrometry (LC-MS/MS) version are powerful tools for analyzing non-volatile or thermally labile compounds that are not suitable for GC-MS without derivatization. nii.ac.jp LC-MS/MS combines the separation capabilities of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry, making it a gold standard for quantifying compounds in complex biological matrices. bioanalysis-zone.com High-resolution mass spectrometry (LC-HRMS/MS) offers even greater specificity by measuring mass with very high accuracy, aiding in the identification of unknown compounds and reducing interferences. bioanalysis-zone.com

Ultra-high-performance liquid chromatography (UHPLC) is an evolution of conventional HPLC that uses columns packed with smaller particles (typically sub-2 µm). This results in significantly higher separation efficiency, faster analysis times, and improved resolution. When coupled with mass spectrometry (UHPLC-MS/MS), it allows for rapid and highly sensitive quantification of analytes like this compound in complex mixtures. nih.govresearchgate.net The enhanced separation power of UHPLC is particularly beneficial in minimizing matrix effects, where co-eluting compounds from the sample can interfere with the ionization of the target analyte in the mass spectrometer. nih.gov

LC-MS/MS and UHPLC-MS/MS are exceptionally well-suited for the analysis of this compound in various biological matrices, including blood, plasma, and urine. cbspd.comnih.gov A significant application is the use of Dried Blood Spots (DBS), a microsampling technique where a small volume of blood is spotted onto filter paper and allowed to dry. researchgate.netscispace.com

DBS sampling offers numerous advantages, including minimal invasiveness, ease of sample collection and storage, and improved analyte stability. researchgate.netresearchgate.net For analysis, a small punch from the dried spot is taken, and the analyte is extracted with a suitable solvent before injection into the UHPLC-MS/MS system. researchgate.net This approach has been successfully developed for the simultaneous determination of multiple drugs of abuse. researchgate.net The high sensitivity of modern mass spectrometers allows for the detection and quantification of very low concentrations of substances from the small sample volume provided by DBS. nih.govnih.gov

Table 2: UHPLC-MS/MS in Biological Matrix Analysis

| Feature | Description | Relevance to this compound Analysis |

|---|---|---|

| Technique | Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) | Provides high-throughput, sensitive, and selective quantification. nih.gov |

| Sample Matrix | Dried Blood Spots (DBS) | Minimally invasive sampling, requires small blood volume, and offers easy storage and transport. researchgate.netscispace.com |

| Sample Preparation | Solvent extraction from a punched section of the DBS card. | Simple and amenable to automation. researchgate.net |

| Detection Mode | Multiple Reaction Monitoring (MRM) | Highly selective and sensitive mode for quantification, minimizing background interference. bioanalysis-zone.com |

| Advantages | High sensitivity (low ng/mL to pg/mL), specificity, and suitability for complex matrices like blood and plasma. nih.govresearchgate.net |

High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV)

High-performance liquid chromatography with ultraviolet (HPLC-UV) detection is a widely available and robust analytical technique. e-bookshelf.deunirioja.es Separation is achieved based on the analyte's partitioning between a liquid mobile phase and a solid stationary phase, typically in a reversed-phase column. researchgate.net Detection is based on the principle that molecules containing chromophores (light-absorbing functional groups) will absorb UV light at specific wavelengths.

The utility of HPLC-UV for this compound analysis depends on its UV absorption characteristics. While many amphetamine-related compounds can be quantified with this method, the sensitivity is generally lower than that of mass spectrometric techniques. researchgate.net The method is often suitable for analyzing samples with higher concentrations of the analyte, such as in pharmaceutical preparations or seized tablets. researchgate.netnih.gov Method development involves optimizing the mobile phase composition, including the type of organic solvent, pH, and buffer concentration, to achieve adequate separation from potential adulterants or other matrix components. researchgate.net

Spectroscopic and X-ray Diffraction Methods

Analytical techniques are crucial for the unambiguous identification and characterization of this compound. Spectroscopic methods provide information about molecular structure and fragmentation, while X-ray diffraction is essential for understanding the solid-state properties of the compound.

Mass Spectrometry as a Reference Standard

Mass spectrometry (MS) is a primary technique for the structural elucidation and identification of this compound. It functions by measuring the mass-to-charge ratio (m/z) of ions, providing a molecular fingerprint. In combination with gas chromatography (GC-MS) or liquid chromatography (LC-MS), it is a powerful tool for separating this compound from complex matrices and confirming its identity.

In analytical protocols, specific ions are monitored for identification and quantification. For instance, in Selected Ion Monitoring (SIM) mode, the ions for this compound can be m/z 254, 210, and 182, with m/z 254 often serving as the quantitation ion oup.com. Tandem mass spectrometry (MS-MS) provides even greater specificity by fragmenting a selected precursor ion and analyzing the resulting product ions. The precursor ion for this compound, in its protonated form [M+H]+, is typically observed at an m/z of 156.1747 nih.gov. Subsequent fragmentation yields characteristic product ions.

| Parameter | Value | Reference |

|---|---|---|

| Precursor Ion Type | [M+H]+ | nih.gov |

| Precursor m/z | 156.1747 | nih.gov |

| Quantitation Ion (SIM) | m/z 254 | oup.com |

| Additional Ions (SIM) | m/z 210, 182 | oup.com |

| Key MS/MS Fragment Ions | m/z 125.1, 83.1, 69.1 | nih.gov |

The collection of verified mass spectra, such as those compiled in the EPA/NIH mass spectral database, serves as a reference library, allowing for the rapid identification of unknown substances by matching their spectra against known standards nist.gov.

X-ray Diffraction for Crystalline Form Characterization

X-ray Powder Diffraction (XRPD) is a non-destructive analytical technique fundamental to the characterization of the solid-state form of this compound. creative-biostructure.comeuropa.eu The method provides detailed information about the crystallographic structure of a material, which is critical because different solid forms (polymorphs) of the same compound can exhibit varied physical properties. americanpharmaceuticalreview.com

The technique works by directing X-rays at a powdered sample and measuring the angles at which the X-rays are scattered. creative-biostructure.com The resulting diffraction pattern is a unique "fingerprint" of the crystalline lattice. creative-biostructure.comeuropa.eu This allows researchers to:

Identify Crystalline Forms: XRPD can distinguish between different polymorphs or pseudopolymorphs (e.g., hydrates) of this compound, as each form will produce a distinct diffraction pattern. americanpharmaceuticalreview.comnih.gov

Differentiate from Amorphous Forms: The technique can clearly distinguish between crystalline material, which produces sharp diffraction peaks, and amorphous material, which yields a broad, diffuse halo. europa.euamericanpharmaceuticalreview.com

Assess Purity and Stability: XRPD is used to detect crystalline impurities and to monitor for any changes in the crystalline state of an active pharmaceutical ingredient during manufacturing or storage. europa.eu

While specific diffraction data for this compound is not detailed here, the application of XRPD is a standard and essential step in the pharmaceutical industry for screening and selecting the optimal solid form of a compound for development. americanpharmaceuticalreview.com

Method Validation Parameters for this compound Quantification

For any analytical method to be considered reliable and suitable for its intended purpose, it must undergo a validation process. researchgate.netpharmaerudition.orgtbzmed.ac.ir This ensures the method is accurate, precise, and specific for the quantification of this compound in a given sample type, such as human blood. oup.com The validation process evaluates several key parameters as outlined by international guidelines. tbzmed.ac.irgavinpublishers.com

Linearity, Limits of Detection (LOD), and Quantification (LOQ)

These parameters define the quantitative range and sensitivity of the analytical method.

Linearity demonstrates the proportional relationship between the concentration of this compound and the instrument's response over a defined range. researchgate.net It is typically evaluated by analyzing a series of standards at different concentrations and performing a linear regression analysis. oup.com

Limit of Detection (LOD) is the lowest concentration of this compound in a sample that can be reliably detected, but not necessarily quantified with acceptable accuracy and precision. pharmaerudition.orgjuniperpublishers.com It is often determined by analyzing samples with very low concentrations of the analyte or by calculating the signal-to-noise ratio, with a ratio of 3:1 commonly used. juniperpublishers.comtbzmed.ac.ir

Limit of Quantification (LOQ) is the lowest concentration of this compound that can be measured with acceptable levels of precision and accuracy. pharmaerudition.orgjuniperpublishers.com The LOQ is a critical parameter for quantitative assays and is often established at a signal-to-noise ratio of 10:1 or defined as the lowest point on the calibration curve that meets specific criteria for accuracy (e.g., within ±20% of the nominal concentration). oup.comjuniperpublishers.com

| Parameter | Common Method | Typical Acceptance Criterion | Reference |

|---|---|---|---|

| LOD | Signal-to-Noise Ratio | S/N ≥ 3:1 | juniperpublishers.comtbzmed.ac.ir |

| LOQ | Signal-to-Noise Ratio | S/N ≥ 10:1 | juniperpublishers.comtbzmed.ac.ir |

| LOQ | Lowest Calibrator | Within ±20% of theoretical mean | oup.com |

Precision, Accuracy, and Extraction Recovery

These parameters establish the consistency and truthfulness of the measurement.

Precision measures the degree of agreement among a series of individual measurements when the analytical method is applied repeatedly to multiple samples of the same concentration. ikev.org It is usually expressed as the relative standard deviation (RSD) and is evaluated at different levels:

Repeatability (Intra-assay precision): Assesses precision over a short period under the same operating conditions. ikev.org

Intermediate Precision (Inter-assay precision): Evaluates variations within the same laboratory, such as on different days or with different analysts. ikev.org

Accuracy refers to the closeness of the measured value to the true or accepted reference value. ikev.orgnih.gov It is often determined by analyzing quality control samples with known concentrations of this compound and calculating the percent recovery or percent error. researchgate.net

Extraction Recovery is a measure of the efficiency of the sample preparation process. It compares the analytical response of an analyte that has been extracted from the biological matrix to the response of a pure standard solution of the same concentration. nih.govresearchgate.net This parameter is crucial for methods that require extensive sample cleanup before analysis.

Ion Suppression Effects in LC-MS/MS

In the quantitative analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), ion suppression is a significant matrix effect that can compromise analytical accuracy and sensitivity. This phenomenon occurs when co-eluting endogenous or exogenous components from the sample matrix interfere with the ionization of the target analyte, this compound, in the mass spectrometer's ion source. wikipedia.org The result is a decrease in the analyte's signal response, which can lead to underestimation of its concentration or even false-negative results if the suppression is severe. researchgate.netrsc.org

The mechanisms behind ion suppression are complex but primarily involve competition for ionization between the analyte and interfering species. wikipedia.org In electrospray ionization (ESI), which is commonly used for the analysis of compounds like this compound, analytes must be converted into gas-phase ions. researchgate.net When matrix components with higher concentrations or greater surface activity co-elute with this compound, they can monopolize the available charge on the ESI droplets or hinder the desolvation process, thereby reducing the efficiency of this compound ionization. researchgate.netresearchgate.net

Common sources of ion suppression in biological matrices include:

Endogenous substances : Phospholipids from plasma or serum, urea, and salts from urine are well-documented causes of ion suppression. researchgate.net

Exogenous substances : Formulation agents like polyethylene glycol (PEG) or other co-administered drugs and their metabolites can also interfere with ionization. nih.govnih.gov

The susceptibility to ion suppression is often more pronounced in ESI compared to Atmospheric Pressure Chemical Ionization (APCI), as ESI is based on liquid-phase reactions on the droplet surface, while APCI relies on gas-phase reactions. researchgate.netcore.ac.uk The choice of ionization source can therefore be a critical factor in method development.

To ensure reliable quantification, it is imperative to assess and mitigate ion suppression during method validation for this compound analysis. researchgate.netnih.gov Strategies to overcome this effect include optimizing the chromatographic separation to resolve this compound from interfering matrix components, employing more rigorous sample preparation techniques to remove suppressive agents, and using matrix-matched calibration standards or a stable isotope-labeled internal standard. rsc.orgnih.gov

The following table illustrates the potential impact of ion suppression on the analytical signal of this compound in different biological matrices and the conceptual effect of mitigation strategies.

| Sample Type | Sample Preparation | Relative this compound Signal Intensity (%) * | Observed Effect |

| Neat Solvent | None | 100% | No suppression (Reference) |

| Urine | Dilute-and-Shoot | 45% | Significant Ion Suppression |

| Plasma | Protein Precipitation | 60% | Moderate Ion Suppression |

| Plasma | Solid-Phase Extraction (SPE) | 85% | Minor Ion Suppression |

| Note: Data are representative and intended for illustrative purposes to demonstrate the concept of ion suppression. |

Sample Preparation and Extraction Methodologies

Effective sample preparation is a critical prerequisite for the accurate and reproducible analysis of this compound, as it serves to isolate the analyte from complex sample matrices, eliminate interfering substances, and concentrate it to a level suitable for detection. phenomenex.comresearchgate.net The choice of extraction methodology depends on the nature of the sample matrix (e.g., biological fluids, cotton from an inhaler) and the analytical technique employed. retsch.com

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a conventional and widely used technique for isolating this compound. researchgate.net This method separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent. phenomenex.com For this compound, which is a basic compound, an acid-base extraction approach is highly effective. The sample is first basified to a high pH (e.g., with sodium hydroxide) to ensure this compound is in its non-ionized, free base form. phoenix.govslideshare.net This increases its solubility in a non-polar organic solvent, such as diethyl ether or toluene. phoenix.govbluelight.org After mixing and separation of the layers, the organic phase containing the this compound is collected. phoenix.gov

A typical LLE procedure involves:

Basification of the aqueous sample with a strong base like 10% sodium hydroxide. phoenix.gov

Extraction with an immiscible organic solvent such as diethyl ether. phoenix.gov

Evaporation of the organic solvent and reconstitution of the residue in a solvent compatible with the analytical instrument. phoenix.gov

Solid-Phase Extraction (SPE)

Solid-phase extraction is a more selective and efficient technique than LLE, offering higher recoveries and cleaner extracts. scispace.com SPE utilizes a solid sorbent packed into a cartridge to retain the analyte from a liquid sample. scispace.com Interfering components are washed away, and the purified analyte is then eluted with a small volume of solvent.

For this compound analysis in biological fluids like urine or blood, reversed-phase or ion-exchange SPE cartridges can be employed. slideshare.netnih.gov The process generally involves conditioning the sorbent, loading the sample, washing away impurities, and finally eluting the analyte. scispace.com SPE is particularly effective at removing endogenous materials like salts and phospholipids that can cause ion suppression in LC-MS/MS analysis. core.ac.uk

Solid-Phase Microextraction (SPME)

SPME is a solvent-free extraction technique that uses a fused silica fiber coated with a stationary phase to adsorb analytes from a sample. phenomenex.comoup.com For the analysis of stimulants like this compound in urine, a polydimethylsiloxane/divinylbenzene (PDMS/DVB) coated fiber has been shown to be effective. oup.com The extraction is typically performed under alkaline conditions (pH 10) to ensure this compound is in its volatile free base form. oup.com After an optimized adsorption time, the fiber is directly inserted into the injection port of a gas chromatograph (GC) for thermal desorption and analysis. oup.com While efficient, carryover can be a concern at high analyte concentrations. oup.com

The following table provides a comparison of the primary extraction methodologies used for this compound research.

| Methodology | Principle | Common Matrices | Advantages | Limitations |

| Liquid-Liquid Extraction (LLE) | Partitioning of analyte between two immiscible liquid phases based on solubility. researchgate.net | Inhaler cotton extracts, Urine. phoenix.govnih.gov | Simple, low cost, effective for basic cleanup. | Can be labor-intensive, requires large volumes of organic solvents, may form emulsions. scispace.com |

| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while impurities are washed away. scispace.com | Plasma, Urine, Tissue homogenates. slideshare.netresearchgate.net | High recovery, high selectivity, cleaner extracts, easily automated, reduces ion suppression. scispace.com | Higher cost per sample, method development can be more complex. |

| Solid-Phase Microextraction (SPME) | Adsorption of analyte onto a coated fiber, followed by thermal desorption. oup.com | Urine, Oral fluid. | Solvent-free, simple, integrates sampling and pre-concentration. phenomenex.com | Fiber fragility, potential for analyte carryover, sample matrix can affect efficiency. oup.com |

Preclinical Research Models and Experimental Design

In Vitro Experimental Systems

In vitro models provide a controlled environment to investigate the direct interactions of propylhexedrine with biological targets and to study its metabolic pathways, free from the complex physiological variables of a living organism.

This compound's mechanism of action involves interaction with several key proteins that regulate monoamine neurotransmitter systems. Cell-based assays are critical for defining these interactions. The compound functions as an alpha-adrenergic agonist, which contributes to its vasoconstrictive effects. medkoo.compharmacompass.com At a molecular level, its primary stimulant effects are attributed to its ability to act as a releasing agent for norepinephrine (B1679862) and dopamine (B1211576). drugbank.compatsnap.com

This compound interacts with monoamine transporters, causing them to reverse their direction of flow, which leads to the release of neurotransmitters from vesicles into the cytoplasm and subsequently into the synapse. drugbank.comnih.govhmdb.ca Further research has identified specific molecular targets, including the Trace Amine-Associated Receptor 1 (TAAR1) and the Vesicular Monoamine Transporter 2 (VMAT2). medkoo.comdrugbank.com this compound acts as an agonist at TAAR1 and an antagonist or inhibitor of VMAT2. medkoo.comdrugbank.compsychonautwiki.org Agonism of TAAR1 can trigger protein kinase A (PKA) and protein kinase C (PKC) signaling pathways, leading to the phosphorylation of the dopamine transporter (DAT). psychonautwiki.org Antagonism of VMAT2 further enhances the release of monoamines into the synapse. medkoo.comdrugbank.comnih.gov

These interactions collectively increase the synaptic concentrations of norepinephrine and dopamine, leading to the stimulation of their respective postsynaptic receptors and downstream cellular signaling. patsnap.com

Table 1: Molecular Targets and Actions of this compound

| Target | Action | Cellular Consequence |

|---|---|---|

| Alpha-adrenergic receptors | Agonist | Vasoconstriction. medkoo.compharmacompass.com |

| Norepinephrine Transporter (NET) | Releasing Agent | Increased synaptic norepinephrine. drugbank.compatsnap.com |

| Dopamine Transporter (DAT) | Releasing Agent | Increased synaptic dopamine. drugbank.compatsnap.com |

| Serotonin (B10506) Transporter (SERT) | Releasing Agent | Increased synaptic serotonin. drugbank.comnih.gov |

| Trace Amine-Associated Receptor 1 (TAAR1) | Agonist | Modulation of monoamine transporter function. medkoo.comdrugbank.compsychonautwiki.org |

| Vesicular Monoamine Transporter 2 (VMAT2) | Antagonist/Inhibitor | Increased cytoplasmic monoamines available for release. medkoo.comdrugbank.compsychonautwiki.org |

To understand the biotransformation of this compound, in vitro systems using liver-derived preparations are employed. The primary site for drug metabolism is the liver, and subcellular fractions like microsomes or intact cells like hepatocytes provide essential models. thermofisher.comdls.com Microsomes contain a high concentration of Phase I drug-metabolizing enzymes, particularly cytochrome P450 (CYP) isoforms, while hepatocytes contain both Phase I and Phase II enzymes, offering a more complete metabolic profile. altex.orgmdpi.com

Studies using liver preparations from guinea pigs and rabbits have been instrumental in identifying the major metabolic pathways of this compound. tandfonline.com These in vitro systems demonstrated that this compound undergoes several key transformations, including N-oxidation, N-demethylation, and hydroxylation. tandfonline.comwikipedia.org The main routes identified were N-oxidation to N-hydroxythis compound and demethylation to northis compound. tandfonline.com Northis compound can then undergo further N-oxidation to form N-hydroxynorthis compound. tandfonline.com Other metabolites identified in these in vitro systems include cyclohexylacetone (B95054). tandfonline.com

Table 2: Metabolites of this compound Identified in In Vitro Liver Preparations

| Metabolite | Metabolic Pathway |

|---|---|

| N-hydroxythis compound | N-oxidation |

| Northis compound | N-demethylation |

| N-hydroxynorthis compound | N-oxidation of Northis compound |

| Cyclohexylacetone | Deamination |

| cis- and trans-4-hydroxythis compound | C-oxidation (Hydroxylation) |

Data sourced from studies using guinea pig and rabbit liver preparations. psychonautwiki.orgtandfonline.com

In Vivo Animal Models

In vivo animal models are indispensable for examining the integrated physiological and behavioral effects of this compound and for determining its pharmacokinetic profile, which encompasses absorption, distribution, metabolism, and excretion (ADME).

Rodent models, particularly mice, have been used to investigate the pharmacokinetics of this compound. nih.gov Following intravenous administration in mice, this compound exhibits a biphasic elimination pattern. nih.gov It penetrates the blood-brain barrier rapidly, with studies showing a brain-to-plasma concentration ratio of approximately 10:1. nih.govnih.gov The compound shows high but unequal tissue accumulation, with the highest concentrations found in the lungs and kidneys. nih.gov

Table 3: Pharmacokinetic Parameters of this compound in Mice

| Parameter | Value | Description |

|---|---|---|

| t½ α (alpha half-life) | 0.31 hours | Represents the initial rapid phase of distribution. |

| t½ β (beta half-life) | 2.5 hours | Represents the terminal elimination phase. |

| Vd β (Volume of distribution) | 19.3 L/kg | Indicates extensive distribution into tissues. |

| Bioavailability (oral) | 0.37 (37%) | The fraction of the oral dose that reaches systemic circulation. |

Data from intravenous and oral administration of barbexaclone (B1667745) (a salt of this compound and phenobarbital) to mice. nih.gov

Pharmacodynamic studies in rodents have characterized this compound as a central nervous system stimulant, though it is noted to be less potent than amphetamine. nih.gov Its stimulant effects are consistent with its mechanism as a norepinephrine and dopamine releasing agent. patsnap.comwikipedia.org

Research comparing the metabolism of this compound across different species reveals both similarities and differences, which is a critical consideration when extrapolating preclinical data. A key study compared the metabolites found in vitro using liver preparations from guinea pigs and rabbits with those found in vivo in humans. tandfonline.comnih.gov

In the in vitro systems (guinea pig and rabbit), the primary metabolic routes were N-oxidation and N-demethylation, leading to the formation of N-hydroxythis compound, northis compound, and N-hydroxynorthis compound. tandfonline.com In contrast, while human in vivo metabolism also involves these pathways, free hydroxylamines were not detected in urine. tandfonline.com Instead, the presence of cyclohexylacetoxime in human urine indicated that the hydroxylamine (B1172632) route was involved, likely as an intermediate. psychonautwiki.orgtandfonline.com The major metabolites identified in humans were northis compound and the cis- and trans-isomers of 4-hydroxythis compound. tandfonline.commedscape.com This highlights that while the fundamental pathways are similar, the final excreted products and their relative abundances can differ between species and between in vitro and in vivo conditions.

Methodological Considerations in Preclinical Pharmacological Research

The preclinical evaluation of sympathomimetic compounds like this compound requires careful methodological considerations to ensure the relevance and reliability of the findings.